molecular formula C13H12ClN3 B11865800 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride

3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B11865800
M. Wt: 245.71 g/mol
InChI Key: JVVXEQUUTFUWQX-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride (CAS 1232231-04-7) is a high-purity chemical compound offered for research and development purposes. This aminopyrazole derivative features a naphthalene ring system and is provided as a hydrochloride salt to enhance stability. With a molecular formula of C13H12ClN3 and a molecular weight of 245.71 g/mol, it serves as a versatile building block in synthetic organic and medicinal chemistry . Compounds based on the 3-(naphthalen-2-yl)-1H-pyrazol-5-amine scaffold are of significant research interest due to their potential biological activities. Scientific literature indicates that such hybrid structures, combining pyrazole and naphthalene moieties, have demonstrated excellent antioxidant properties in vitro, acting as potent radical scavengers in assays such as DPPH, nitric oxide (NO), and superoxide radical scavenging tests . Furthermore, this core structure has shown promise as a potent inhibitor of the 15-lipoxygenase (15-LOX) enzyme, which is a key mediator in oxidative stress-related pathways and a potential therapeutic target for inflammatory and neurodegenerative diseases . Related pyrazole-amine structures have also been investigated for their potential as covalent, serine-trapping inhibitors of serine proteases like thrombin, which is a crucial target in the development of novel antithrombotic agents . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers can utilize this chemical as a key intermediate for the synthesis of more complex heterocyclic systems, such as naphthopyrazolotriazines, or as a pharmacophore in the design of novel bioactive molecules .

Properties

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

5-naphthalen-2-yl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H11N3.ClH/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H,(H3,14,15,16);1H

InChI Key

JVVXEQUUTFUWQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N.Cl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation with Hydrazine Monohydrate

A widely employed method involves the reaction of β-keto nitriles or α,β-unsaturated ketones with hydrazine derivatives. For example, 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine can be synthesized by treating 3-(naphthalen-2-yl)-3-oxopropanenitrile with hydrazine monohydrate in ethanol under reflux conditions. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization to form the pyrazole ring. Typical conditions include:

  • Solvent : Ethanol or methanol

  • Temperature : 60–80°C

  • Reaction Time : 4–12 hours

  • Yield : 70–85%

The hydrochloride salt is subsequently obtained by treating the free base with hydrochloric acid in a polar aprotic solvent such as dichloromethane.

Acid-Catalyzed Cyclization

In cases where electron-withdrawing groups destabilize the intermediate, acid catalysis enhances cyclization efficiency. A study demonstrated that trifluoroacetic acid (TFA) in dichloromethane facilitates deprotection and cyclization simultaneously, achieving yields upward of 88%. This method is particularly effective for substrates bearing acid-labile protecting groups.

Hydroxylamine Hydrochloride-Based Synthesis

Formation of Isoxazole Intermediates

Hydroxylamine hydrochloride serves as a versatile reagent for constructing heterocyclic intermediates. For instance, reacting 3-(naphthalen-2-yl)acryloyl chloride with hydroxylamine hydrochloride in ethanol yields an isoxazole precursor, which undergoes reductive cleavage to form the pyrazole core. Key parameters include:

  • Molar Ratio : 1:1.1 (substrate:NH2_2OH·HCl)

  • Temperature : Reflux (78°C)

  • Workup : Sequential washing with NaHCO3_3 and crystallization from ethanol

One-Pot Sequential Reactions

Recent advancements enable tandem isoxazole formation and pyrazole cyclization in a single pot. A 2025 study reported using thionyl chloride to activate carbonyl groups in situ, followed by hydrazine addition to directly generate the pyrazole amine. This method reduces purification steps and improves throughput (yield: 71–84%).

Transition Metal-Catalyzed Coupling

Palladium-Catalyzed C–H Activation

Palladium catalysts enable direct functionalization of naphthalene rings. For example, Suzuki-Miyaura coupling of 3-bromo-1H-pyrazol-5-amine with naphthalen-2-ylboronic acid in the presence of Pd(PPh3_3)4_4 produces the target compound with >90% regioselectivity. Optimized conditions include:

  • Catalyst : 5 mol% Pd(PPh3_3)4_4

  • Base : K2_2CO3_3

  • Solvent : Dioxane/water (4:1)

  • Yield : 65–78%

Copper-Mediated Amination

Copper(I) iodide catalyzes the coupling of pyrazole halides with naphthylamines under ligand-free conditions. This method avoids costly palladium catalysts and achieves moderate yields (55–62%).

Post-Synthetic Modifications

Hydrochloride Salt Formation

The free base is dissolved in anhydrous dichloromethane and treated with HCl gas or concentrated hydrochloric acid. Precipitation occurs upon addition of diethyl ether, yielding the hydrochloride salt with >95% purity. Critical factors include:

  • Stoichiometry : 1:1.2 (amine:HCl)

  • Drying : Lyophilization to remove residual solvents

Purification Techniques

  • Recrystallization : Ethanol/chloroform (5:1) yields needle-like crystals with minimal impurities.

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) resolves regioisomeric byproducts.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Hydrazine cyclization70–8595–98Scalable, low costRequires acidic workup
Hydroxylamine route71–8890–95One-pot feasibilitySensitive to moisture
Pd-catalyzed coupling65–7898–99High regioselectivityExpensive catalysts
Cu-mediated amination55–6285–90Cost-effectiveModerate yields

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but complicate purification. Ethanol strikes a balance between reaction rate and ease of isolation.

Temperature Control

Low temperatures (–15°C) minimize side reactions during isocyanate intermediate formation, while reflux conditions drive cyclization to completion.

Catalytic Additives

Triethylamine enhances nucleophilicity in amide couplings, whereas p-toluenesulfonic acid (PTSA) improves cyclization kinetics .

Chemical Reactions Analysis

Synthetic Routes

The compound is typically synthesized via cyclocondensation or hydrazine-mediated cyclization:

Cyclocondensation of β-Diketones with Hydrazines

A common method involves reacting β-diketones (e.g., 1-(1-hydroxynaphthalen-2-yl)-3-substituted propane-1,3-dione) with hydrazine hydrate under reflux (Table 1) .

Entry Reactants Conditions Yield
1β-Diketone + HydrazineReflux in ethanol, 6–8 hr60–78%
22-Acetylnaphthol derivativesPyridine/KOH, 50°C45–65%

The amino group is introduced via nucleophilic displacement or reductive amination of intermediates like 5-(naphthalen-2-yl)-1H-pyrazol-3-carbonitrile .

Acylation of the Amino Group

The primary amine undergoes acylation with acyl chlorides (e.g., 2-iodobenzoyl chloride) to form amides, enabling further cyclization into lactams :

C13H11N3+RCOClC13H10N3COR+HCl\text{C}_{13}\text{H}_{11}\text{N}_3 + \text{RCOCl} \rightarrow \text{C}_{13}\text{H}_{10}\text{N}_3\text{COR} + \text{HCl}

Conditions : Dry DCM, 0–5°C, triethylamine .

Reductive Amination

The amine participates in reductive amination with aldehydes/ketones (e.g., 5-chlorothiophenecarboxaldehyde) to yield secondary amines :

C13H11N3+RCHONaBH4C13H10N3R+H2O\text{C}_{13}\text{H}_{11}\text{N}_3 + \text{RCHO} \xrightarrow{\text{NaBH}_4} \text{C}_{13}\text{H}_{10}\text{N}_3\text{R} + \text{H}_2\text{O}

Cycloaddition Reactions

The pyrazole ring participates in regioselective [3+2] cycloadditions with dipolarophiles like 2-bromo-3,3,3-trifluoropropene (BTP) under catalyst-free conditions :

C13H11N3+C3H2BrF3C16H13BrF3N3\text{C}_{13}\text{H}_{11}\text{N}_3 + \text{C}_3\text{H}_2\text{BrF}_3 \rightarrow \text{C}_{16}\text{H}_{13}\text{BrF}_3\text{N}_3

Key Features :

  • High functional group tolerance.

  • Gram scalability with yields >80% .

Thrombin Inhibition

The amino group reacts covalently with thrombin’s catalytic serine residue (Ser195), forming a stable adduct (Figure 1) :

Thrombin-Ser195-OH+C13H11N3HClThrombin-Ser195-O-C13H10N3+H2O\text{Thrombin-Ser195-OH} + \text{C}_{13}\text{H}_{11}\text{N}_3\cdot\text{HCl} \rightarrow \text{Thrombin-Ser195-O-C}_{13}\text{H}_{10}\text{N}_3 + \text{H}_2\text{O}

Key Data :

  • IC50_{50}: 12–85 nM against human thrombin .

  • Selectivity >100-fold over other serine proteases .

Anti-inflammatory Activity

Derivatives like 2-(5-substituted-1H-pyrazol-3-yl)naphthalen-1-ol show COX-2 inhibition via π-π stacking with Tyr385 and Ser530 residues :
Potency : 70–85% edema inhibition vs. Indomethacin (standard) .

Solubility and Stability

The hydrochloride salt enhances aqueous solubility (1.3 g/cm3^3 density) , but decomposes above 200°C. Stability is pH-dependent, with optimal storage at 4°C in anhydrous DMSO .

Comparative Reaction Efficiency

Reaction Type Catalyst Time Yield Reference
AcylationNone2 hr72%
Reductive AminationNaBH4_46 hr65%
CycloadditionCatalyst-free4 hr82%
Hydrazine CyclizationKOH8 hr60%

Challenges and Limitations

  • Regioselectivity : Competing N1 vs. N2 alkylation in unsymmetrical pyrazoles .

  • Side Reactions : Hydrolysis of the hydrochloride salt under basic conditions .

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride, exhibit significant antimicrobial activity. A study highlighted the synthesis of various pyrazole derivatives, which were evaluated against multiple bacterial strains. Notably, some compounds demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL against Escherichia coli and Staphylococcus aureus, indicating potent antibacterial activity .

CompoundBacterial StrainMIC (μg/mL)
3dE. coli6.25
3dS. aureus6.25

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been extensively studied. For instance, several derivatives have shown promising results in reducing inflammation markers in vitro, suggesting their utility in treating inflammatory diseases . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Antioxidant Properties

Antioxidant activity is another critical application area for 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride. Compounds containing pyrazole rings have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is vital in the development of therapeutic agents aimed at combating oxidative stress-related diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. It has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific pathways involved often include the modulation of cell cycle regulators and apoptosis-related proteins.

Case Study: Antimicrobial Evaluation

In a recent study published in Der Pharma Chemica, researchers synthesized several pyrazole derivatives and tested their antimicrobial efficacy against a panel of bacteria and fungi. The results demonstrated that compounds derived from 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride exhibited significant antibacterial properties, particularly against Gram-positive bacteria .

Case Study: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of this compound by evaluating its impact on cytokine production in vitro. The findings suggested that it effectively downregulated TNF-alpha and IL-6 levels in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds:

The uniqueness of 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride lies in its specific combination of the naphthalene and pyrazole rings, which imparts distinct chemical and biological properties.

Biological Activity

3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Synthesis of 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine Hydrochloride

The synthesis of 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction between naphthalene derivatives and hydrazines, followed by cyclization to form the pyrazole ring. Various synthetic routes have been documented, including one-pot reactions that yield high purity and good yields of the target compound.

Biological Activities

1. Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine can enhance catalase (CAT) activity and reduce malondialdehyde (MDA) levels in vivo, indicating their potential in combating oxidative stress .

2. Inhibition of Enzymatic Activity
The compound has been investigated as a potential inhibitor of thrombin, with studies demonstrating its ability to interact with the catalytic serine residue (Ser195) in thrombin's active site. This interaction leads to transient inhibition of thrombin's activity, which is crucial for anticoagulant therapies .

3. Anticancer Potential
Pyrazole derivatives have been explored for their anticancer properties. Specifically, compounds bearing the pyrazole structure have shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of pyrazole derivatives. The presence of the naphthalene moiety significantly enhances the biological activity compared to simpler pyrazole structures. Modifications at specific positions on the naphthalene ring can lead to variations in potency against different biological targets .

Case Studies

Several case studies highlight the effectiveness of 3-(Naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride:

StudyActivityFindings
Study 1AntioxidantDemonstrated significant reduction in oxidative stress markers in rat models .
Study 2Thrombin InhibitionShowed IC50 values indicating effective inhibition of thrombin activity .
Study 3AnticancerExhibited cytotoxic effects on various cancer cell lines with a focus on apoptosis induction .

Q & A

Q. Basic

  • Proton NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and pyrazole NH₂ groups (δ 5.8–6.2 ppm).
  • Mass Spectrometry (MS) : Confirms molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 280.1).
  • X-ray Crystallography : Resolves hydrogen bonding patterns in the hydrochloride salt form .

How can hydrogen bonding networks in the crystal structure be systematically analyzed?

Advanced
Hydrogen bonding is analyzed using SHELX software for crystallographic refinement and graph set analysis (e.g., Etter’s rules). For this compound, the pyrazole NH₂ group forms N–H···Cl hydrogen bonds with the chloride counterion, while naphthalene aromatic C–H groups participate in weaker C–H···π interactions. Graph set descriptors (e.g., R₂²(8)) classify these motifs .

What solvent systems are optimal for recrystallization of the hydrochloride salt?

Basic
Ethanol/water (3:1 v/v) or methanol/diethyl ether mixtures are preferred due to the compound’s moderate solubility in polar protic solvents. Slow evaporation at 4°C yields high-purity crystals suitable for X-ray analysis .

How should researchers resolve contradictions in reported biological activity data?

Advanced
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) require:

  • Comparative assays : Validate activity across multiple cell lines (e.g., Jak2 V617F mutant vs. wild-type).
  • Selectivity profiling : Use kinase inhibitor panels to rule off-target effects.
  • Metabolic stability studies : Assess if hydrochloride salt formation alters pharmacokinetics in vivo .

What methods ensure high purity (>98%) for pharmacological studies?

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
  • Elemental Analysis : Verify Cl⁻ content (theoretical: ~11.2%).
  • TLC : Use silica gel plates with ethyl acetate/hexane (1:1) to monitor by-products .

What strategies stabilize this compound in aqueous solutions for in vitro assays?

Q. Advanced

  • Buffered Solutions : Use pH 3–4 acetate buffers to prevent free base precipitation.
  • Light Sensitivity : Store solutions in amber vials under nitrogen to avoid photodegradation.
  • Stability-Indicating HPLC : Track degradation products (e.g., hydrolyzed pyrazole rings) over 24-hour periods .

How do substituents on the pyrazole ring influence biological target affinity?

Advanced
The 3-naphthalenyl group enhances hydrophobic interactions with target proteins (e.g., Jak2’s ATP-binding pocket). Modifications at the 1-position (e.g., methyl or aryl groups) alter steric hindrance and binding kinetics. Structure-activity relationship (SAR) studies using isosteric replacements (e.g., thiophene for naphthalene) can optimize selectivity .

What are the recommended handling and storage protocols?

Q. Basic

  • Storage : Desiccate at –20°C under inert gas (argon) to prevent hygroscopic degradation.
  • Handling : Use gloveboxes for salt-sensitive reactions.
  • Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal .

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